Calcium aluminum hydroxyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cement, alumina, and chemicals are essential components in the construction industry, particularly in the production of high-strength and durable concrete. Cement is a binder, a substance used for construction that sets, hardens, and adheres to other materials to bind them together. Alumina (aluminum oxide) is a significant component in cement, contributing to its strength and resistance to chemical attacks. Chemicals, such as gypsum, are added to control the setting time and improve the workability of the cement mixture.

Synthetic Routes and Reaction Conditions:

Calcination: The primary method involves the calcination of limestone (calcium carbonate) and bauxite (aluminum ore) at high temperatures (around 1500°C) in a rotary kiln. This process produces clinker, which is then ground to a fine powder to produce cement.

Fusion Method: Another method involves fusing limestone and bauxite together in a reverberatory furnace to produce calcium aluminates.

Industrial Production Methods:

Dry Process: Raw materials are crushed and ground into a fine powder, then fed into a kiln where they are heated to high temperatures.

Wet Process: Raw materials are mixed with water to form a slurry, which is then fed into a kiln.

Types of Reactions:

Hydration: The primary reaction in cement involves the hydration of calcium aluminates and calcium silicates, forming calcium hydroxide and calcium silicate hydrate (C-S-H), which are responsible for the hardening of cement.

Oxidation and Reduction: These reactions occur during the calcination process, where limestone is decomposed into lime (calcium oxide) and carbon dioxide, and alumina is reduced to form calcium aluminates.

Common Reagents and Conditions:

Reagents: Limestone, bauxite, gypsum, and water.

Conditions: High temperatures (around 1500°C) and controlled cooling to form clinker.

Major Products Formed:

Clinker: A mixture of calcium silicates, calcium aluminates, and calcium aluminoferrites.

Hydrated Cement Paste: Formed by the reaction of clinker with water, resulting in calcium hydroxide and calcium silicate hydrate.

Scientific Research Applications

Cement, alumina, and chemicals have a wide range of applications in scientific research:

Construction: Used in the production of concrete for buildings, bridges, and infrastructure.

Refractory Materials: High-alumina cement is used in the manufacture of refractory bricks and linings for furnaces.

Environmental Applications: Research is ongoing to develop eco-friendly cement with reduced carbon emissions.

Medical Applications: Cement is used in orthopedic surgeries for bone repair and reconstruction.

Mechanism of Action

The mechanism of action of cement involves the hydration of calcium aluminates and calcium silicates. When water is added to cement, it reacts with the calcium aluminates to form calcium aluminate hydrates and with calcium silicates to form calcium silicate hydrate. These reactions result in the hardening and setting of the cement paste, providing strength and durability to the concrete structure.

Molecular Targets and Pathways:

Calcium Aluminates: React with water to form calcium aluminate hydrates.

Calcium Silicates: React with water to form calcium silicate hydrate.

Comparison with Similar Compounds

Cement, alumina, and chemicals are compared with other similar compounds used in construction:

Portland Cement: Contains tricalcium silicate, dicalcium silicate, tricalcium aluminate, and tetracalcium aluminoferrite.

High-Alumina Cement: Contains higher amounts of calcium aluminates, providing faster setting and higher early strength.

Fly Ash Cement: Contains fly ash, a byproduct of coal combustion, which improves workability and reduces permeability.

Uniqueness:

Cement, alumina, and chemicals offer superior resistance to chemical attacks and high temperatures compared to other cement types.

Biological Activity

Calcium aluminum hydroxyl carbonate (CAHC) is a compound with notable applications in various fields, particularly in medicine and environmental science. This article delves into the biological activity of CAHC, highlighting its effects, mechanisms of action, and relevant research findings.

This compound is a complex inorganic compound that typically consists of calcium ions, aluminum ions, and hydroxyl carbonate groups. Its general formula can be represented as CaAl OH CO3. The compound is often used in antacid formulations due to its ability to neutralize gastric acidity.

CAHC functions primarily as an antacid. The mechanism involves the neutralization of hydrochloric acid in the stomach, leading to increased pH levels. This action inhibits the activity of pepsin, a digestive enzyme, and promotes cytoprotective effects through the release of bicarbonate ions and prostaglandins .

1. Antacid Properties

CAHC is widely recognized for its antacid properties. It is utilized in treating conditions such as heartburn and gastroesophageal reflux disease (GERD). Research indicates that CAHC effectively reduces gastric acidity, thereby alleviating symptoms associated with hyperacidity .

2. Bioavailability Studies

A study evaluating the bioavailability of ciprofloxacin in conjunction with antacids revealed that CAHC, similar to other aluminum-based compounds, can significantly affect drug absorption. When administered with ciprofloxacin, the relative bioavailability was approximately 60% compared to control when using calcium carbonate alone, indicating that CAHC may also impact the absorption of certain medications .

3. Toxicological Considerations

Research on aluminum compounds has raised concerns regarding their potential neurotoxicity and accumulation in biological systems. Studies suggest that excessive exposure to aluminum may be linked to neurodegenerative diseases such as Alzheimer's disease. However, CAHC's toxicity profile appears to be lower than that of other aluminum salts when used within recommended dosages .

Case Studies

Several case studies have explored the efficacy and safety of CAHC:

- Case Study 1: A clinical trial involving patients with chronic kidney disease demonstrated that CAHC effectively reduced serum phosphorus levels when used as a phosphate binder. This study highlighted its role in managing mineral imbalances in patients undergoing dialysis .

- Case Study 2: An investigation into the interaction between CAHC and various antibiotics showed that while it reduced the bioavailability of certain drugs, it did not significantly alter the antibacterial activity of others when used in appropriate doses .

Comparative Analysis

The following table summarizes key properties and effects of CAHC compared to other common antacids:

| Property/Effect | This compound | Aluminum Hydroxide | Calcium Carbonate |

|---|---|---|---|

| Primary Use | Antacid | Antacid | Antacid |

| Mechanism | Neutralizes gastric acid | Neutralizes gastric acid | Neutralizes gastric acid |

| Bioavailability Impact | Moderate (60% with ciprofloxacin) | Low (≤0.1%) | Moderate (varies) |

| Toxicity Risk | Low (within dosage limits) | Moderate | Low |

| Phosphate Binding Ability | Yes | No | No |

Chemical Reactions Analysis

Reactivity with Atmospheric CO₂

The compound exhibits reversible carbonation-decarbonation behavior:

-

Decarbonation :

3CaO\cdotpAl2O3⋅CaCO3⋅11H2O+CO2→4CaCO3+Al2O3⋅3H2O+8H2O

Exposure to atmospheric CO₂ decomposes it into calcium carbonate (calcite/aragonite) and hydrated alumina:This reaction is accelerated under ambient conditions, with complete decomposition observed within weeks .

-

Carbonation :

3CaO\cdotpAl2O3+CaCO3+11H2O→3CaO\cdotpAl2O3⋅CaCO3⋅11H2O

In CO₂-depleted environments, calcite reacts with calcium aluminate hydrates to reform the compound :

Dissolution Behavior in Acidic Media

The dissolution kinetics depend on acid type and CO₂ evolution rates :

-

Hydrochloric acid (HCl) :

Dissolution follows pseudo-first-order kinetics, limited by CO₂ removal efficiency. At pH 6.5, dissolution rates correlate with airflow (e.g., 0.6 mmol/min at 500 mL/min airflow) . -

Phosphoric acid (H₃PO₄) :

Forms a passivation layer of CaHPO₄, inhibiting dissolution initially. After 10 minutes, accelerated dissolution occurs due to breakdown of the layer .

| Acid Type | Dissolution Rate (mmol/min) | Key Mechanism |

|---|---|---|

| HCl | 0.4–1.2 | CO₂ evolution-driven, airflow-dependent |

| H₃PO₄ | 0.1–0.3 (initial) | Surface passivation followed by breakdown |

Thermal and Structural Stability

-

X-ray diffraction (XRD) :

Hexagonal crystal structure with lattice parameters a=8.716A˚ and c=7.565A˚ . -

Thermal decomposition :

Heating above 100°C initiates dehydration, forming intermediate phases like 3CaO·Al₂O₃·CaCO₃·6H₂O before final decomposition to CaO, Al₂O₃, and CO₂ .

Phase Equilibrium and Environmental Impact

-

pH dependence :

Stable in alkaline conditions (pH > 10.5). At lower pH, it dissociates into Ca²⁺, Al(OH)₄⁻, and HCO₃⁻ ions, contributing to scaling in industrial water systems . -

Role in cement chemistry :

Forms during hydration of calcium aluminate cements, influencing durability by reducing permeability to CO₂ .

Properties

CAS No. |

65997-16-2 |

|---|---|

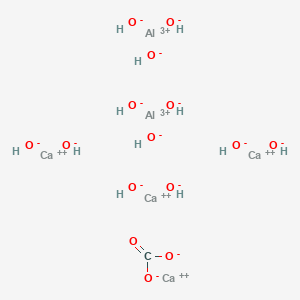

Molecular Formula |

CH12Al2Ca4O15 |

Molecular Weight |

478.37 g/mol |

IUPAC Name |

dialuminum;tetracalcium;carbonate;dodecahydroxide |

InChI |

InChI=1S/CH2O3.2Al.4Ca.12H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;12*1H2/q;2*+3;4*+2;;;;;;;;;;;;/p-14 |

InChI Key |

QXGULJKRHIVBFU-UHFFFAOYSA-A |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.